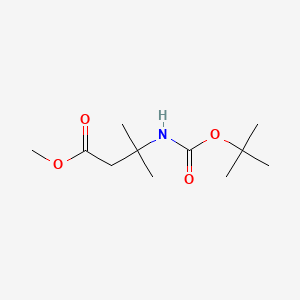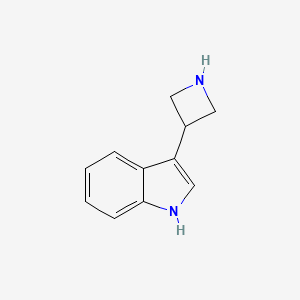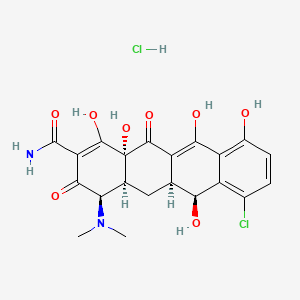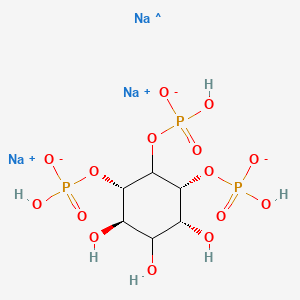
D-myo-Inositol-1,5,6-triphosphate (sodium salt)
Overview
Description
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is an intermediate compound produced by the dephosphorylation of various inositol-tetrakisphosphate forms . It has a molecular weight of 487.05 .
Molecular Structure Analysis
The molecular formula of D-myo-Inositol-1,5,6-triphosphate (sodium salt) is C6H12O15P3 • 3Na . The InChI code provides a detailed representation of its molecular structure .Chemical Reactions Analysis
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is an intermediate compound that can be further metabolized to produce inositol-biphosphate mediators .Physical And Chemical Properties Analysis
D-myo-Inositol-1,5,6-triphosphate (sodium salt) is a lyophilized powder that is soluble in water . It should be stored at a temperature of 28°C .Scientific Research Applications
Role in Biochemical and Metabolic Functions
Inositols, including D-myo-Inositol-1,5,6-triphosphate, are natural molecules involved in several biochemical and metabolic functions in different organs and tissues . They play a key role in signal pathways, including reproductive, hormonal, and metabolic modulation .
Involvement in Endocrine Signal Transduction
D-myo-Inositol-1,5,6-triphosphate and its stereoisomers are involved in endocrine signal transduction . Their supplementation has contributed to clinical approaches in ameliorating many gynecological and endocrinological diseases .
Treatment of Metabolic and Reproductive Disorders
D-myo-Inositol-1,5,6-triphosphate is used in the treatment of metabolic and reproductive disorders such as polycystic ovary syndrome (PCOS), gestational diabetes mellitus (GDM), and male fertility disturbances, like sperm abnormalities .
Use as an Alternative to Classical Insulin Sensitizers
Both D-myo-Inositol-1,5,6-triphosphate and its stereoisomers are well-tolerated, effective alternative candidates to the classical insulin sensitizers .
Suppression of Damaging Iron-Catalyzed Redox Reactions
D-myo-Inositol-1,5,6-triphosphate has been reported to suppress damaging iron-catalyzed redox reactions .
Inhibition of Growth and Induction of Differentiation in Cancer Cells
D-myo-Inositol-1,5,6-triphosphate inhibits growth and induces differentiation of PC-3 human prostate cancer cells .
Therapeutic Benefits in Animal Models
Inhibitors of IP6K, which include D-myo-Inositol-1,5,6-triphosphate, have demonstrated therapeutic benefits in animal models, such as lowering body weight, reducing blood glucose, and attenuating myocardial injury .
Safety And Hazards
properties
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFBWDROYFDWKB-ZWBVJREFSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na3O15P3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-myo-Inositol-1,5,6-triphosphate (sodium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



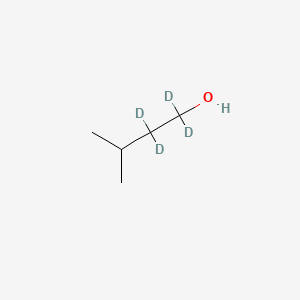

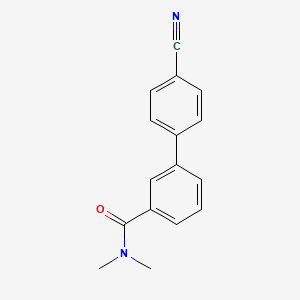
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)

